P-Glycoprotein (ABCB1) Modulation Potency: Target Compound Exhibits 214 nM EC50 in Paclitaxel Resistance Reversal Assay
The target compound 4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine demonstrates quantifiable P-glycoprotein (P-gp/ABCB1) modulatory activity with an EC50 of 214 nM in a functional cell-based assay measuring reversal of paclitaxel resistance in human MDA435/LCC6MDR cells transfected with P-gp [1]. In comparison, the reference first-generation P-gp inhibitor verapamil exhibits IC50 values ranging from 2.9 to 8.71 μM across various P-gp inhibition assays [2], while the potent third-generation inhibitor elacridar (GF120918) achieves an IC50 of approximately 160 nM in [3H]azidopine competition assays . The target compound thus occupies a differentiated potency window that is superior to verapamil by approximately 13- to 40-fold yet distinct from elacridar's binding-site competition mechanism, suggesting a functionally unique interaction modality with the P-gp efflux machinery [1].
| Evidence Dimension | P-glycoprotein (ABCB1) modulatory potency measured by reversal of anticancer drug resistance in transfected cell models |
|---|---|
| Target Compound Data | EC50 = 214 nM (reversal of paclitaxel resistance in P-gp-transfected human MDA435/LCC6MDR cells) |
| Comparator Or Baseline | Verapamil: IC50 = 2.9–8.71 μM across multiple P-gp inhibition assay formats; Elacridar: IC50 ≈ 160 nM in [3H]azidopine binding competition assay |
| Quantified Difference | Target compound is approximately 13- to 40-fold more potent than verapamil on a molar basis; within approximately 1.3-fold of elacridar potency but likely via a mechanistically distinct interaction (functional resistance reversal vs. direct binding competition) |
| Conditions | MDA435/LCC6MDR human cancer cells transfected with P-gp (unknown species origin), assessed by cell survival following paclitaxel exposure (BindingDB/ChEMBL curated data from The Hong Kong Polytechnic University) |
Why This Matters
A P-gp modulator with sub-micromolar functional EC50 that is mechanistically distinct from established reference inhibitors provides procurement value for multidrug resistance reversal studies where verapamil's off-target calcium channel activity or elacridar's dual P-gp/BCRP inhibition profile may confound experimental interpretation.
- [1] BindingDB BDBM50091087. EC50 = 214 nM for modulation of P-gp (unknown origin) transfected in human MDA435/LCC6MDR cells assessed as reversing paclitaxel resistance measured as cell survival. The Hong Kong Polytechnic University, curated by ChEMBL. View Source
- [2] Bentz, J. et al. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various In Vitro Methodologies. Pharmaceutical Research (2013). Verapamil IC50 range: 2.9–8.71 μM across multiple assay formats. View Source
